

POPSO Disodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *POPSO disodium salt*

Cat. No.: *B561065*

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An in-depth guide for researchers, scientists, and drug development professionals on the properties, preparation, and applications of the zwitterionic buffer, **POPSO disodium salt**.

POPSO (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]) disodium salt is a zwitterionic biological buffer, a class of compounds often referred to as "Good's buffers." Its chemical structure, featuring both a piperazine ring and sulfonic acid groups, imparts unique properties that make it a valuable tool in a wide range of biochemical, pharmaceutical, and molecular biology applications. This guide provides a detailed overview of its characteristics, preparation, and use in various experimental protocols.

Core Properties and Specifications

POPSO disodium salt is valued for its ability to maintain a stable pH in the physiological range, its compatibility with various biological systems, and its minimal interaction with biological macromolecules.

Property	Value	Reference
Chemical Name	Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) disodium salt	
CAS Number	108321-07-9	
Molecular Formula	C ₁₀ H ₂₀ N ₂ Na ₂ O ₈ S ₂	
Molecular Weight	406.38 g/mol	
pKa at 25°C	7.8	
Useful pH Range	7.2 - 8.5	
Appearance	White crystalline powder	
Solubility	Soluble in water	

Quality and Purity Specifications

For research applications, the purity of **POPSO disodium salt** is critical to ensure experimental reproducibility and avoid interference.

Parameter	Specification
Purity (Titration)	≥ 99%
Water Content (Karl Fischer)	≤ 1.0%
Heavy Metals (as Pb)	≤ 5 ppm
Absorbance (260 nm, 1M)	≤ 0.05
Absorbance (280 nm, 1M)	≤ 0.05

Stability and Storage

Proper storage of **POPSO disodium salt** is essential to maintain its integrity and performance.

Condition	Recommendation
Storage Temperature	Room temperature (15-25°C)
Container	Tightly sealed container in a dry and well-ventilated place.
Light Sensitivity	Protect from light.
Hygroscopicity	Hygroscopic; protect from moisture.

Experimental Protocols

Buffer Preparation

A fundamental application of **POPSO disodium salt** is the preparation of buffer solutions for various experimental needs. The following is a general protocol for preparing a POPSO buffer solution.

Objective: To prepare a 1 M stock solution of POPSO buffer at a specific pH.

Materials:

- **POPSO disodium salt** powder
- Deionized water
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- pH meter
- Volumetric flask
- Stir plate and stir bar

Procedure:

- **Weighing:** Weigh the appropriate amount of **POPSO disodium salt** powder required for the desired volume and concentration. For 1 liter of a 1 M solution, 406.38 g of **POPSO disodium salt** is needed.

- **Dissolving:** Add the powder to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution on a stir plate until the powder is completely dissolved.
- **pH Adjustment:** Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Calibrate the pH meter and immerse the electrode in the solution. Adjust the pH to the desired value using small additions of concentrated HCl to lower the pH or NaOH to raise it.
- **Final Volume:** Once the desired pH is reached and stable, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Bring the solution to the final volume with deionized water.
- **Sterilization (Optional):** If required for the application (e.g., cell culture), sterilize the buffer solution by filtering it through a 0.22 µm filter.
- **Storage:** Store the buffer solution in a sterile, tightly sealed container at 4°C.



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Buffer Preparation Workflow

Application in Protein Crystallization

Zwitterionic buffers like POPSO are often used in protein crystallization screens due to their ability to maintain pH without significantly increasing the ionic strength of the solution.

Objective: To set up a hanging drop vapor diffusion crystallization experiment using a POPSO buffer.

Materials:

- Purified protein solution (in a low-ionic-strength buffer)
- POPSO buffer (e.g., 100 mM, pH 7.8)
- Precipitant solution (e.g., polyethylene glycol, ammonium sulfate)

- Crystallization plates and cover slips
- Micropipettes and tips

Procedure:

- Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solution by mixing the precipitant, the POPSO buffer, and any other necessary additives. The final volume is typically 500 μL .
- Prepare the Drop: On a siliconized cover slip, mix a small volume of the purified protein solution (e.g., 1 μL) with an equal volume of the reservoir solution (1 μL).
- Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create a closed system.
- Equilibration: The higher concentration of the precipitant in the reservoir will draw water vapor from the drop, slowly increasing the concentration of the protein and precipitant in the drop, which can lead to crystal formation.
- Incubation and Observation: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for crystal growth.



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Protein Crystallization Workflow

Application in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

While Tris-glycine is the most common buffer system for SDS-PAGE, zwitterionic buffers can be used in specialized applications, particularly in capillary zone electrophoresis to reduce protein adsorption to the capillary walls. For standard slab gel electrophoresis, a POPSO-based buffer could be formulated as an alternative running buffer.

Objective: To prepare and use a POPSO-based running buffer for SDS-PAGE.

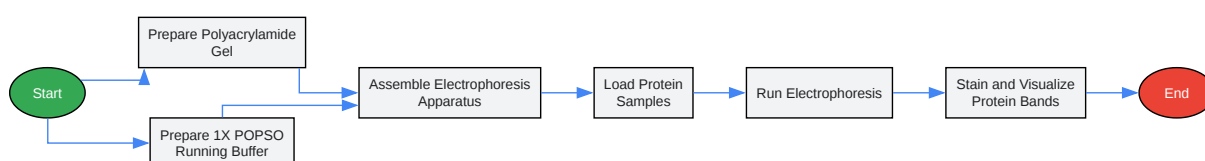
Materials:

- Acrylamide/bis-acrylamide solution
- **POPSO disodium salt**
- Sodium dodecyl sulfate (SDS)
- Ammonium persulfate (APS)
- Tetramethylethylenediamine (TEMED)
- Protein samples and loading buffer
- Electrophoresis apparatus

Procedure:

- Prepare the Gel: Prepare the separating and stacking gels according to standard protocols.
- Prepare the 10X POPSO Running Buffer:
 - Dissolve the appropriate amount of **POPSO disodium salt** in deionized water to achieve the desired molarity (e.g., 250 mM).
 - Add glycine to a final concentration of 1.92 M.
 - Add SDS to a final concentration of 1% (w/v).
 - Adjust the pH to approximately 8.3. Do not titrate with strong acid or base as this can alter the ionic strength.
 - Bring to the final volume with deionized water.
- Prepare 1X Running Buffer: Dilute the 10X stock solution 1:10 with deionized water.

- Assemble the Electrophoresis Apparatus: Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X POPSO running buffer.
- Load Samples: Load the prepared protein samples into the wells of the gel.
- Run the Gel: Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.
- Stain and Visualize: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.



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SDS-PAGE Workflow

Application in Cell Culture Media

Zwitterionic buffers like POPSO can be used to supplement cell culture media to provide additional buffering capacity, especially in CO₂-independent systems.

Objective: To prepare a complete cell culture medium supplemented with POPSO buffer.

Materials:

- Basal medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sterile 1 M POPSO stock solution (pH 7.4)

- Sterile containers and pipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
- Combine Components: To a sterile container, add the required volume of basal medium.
- Add Supplements: Aseptically add FBS to the desired final concentration (e.g., 10%). Add Penicillin-Streptomycin to a 1X final concentration.
- Add POPSO Buffer: Add the sterile 1 M POPSO stock solution to the desired final concentration (typically 10-20 mM).
- Mix and Store: Gently mix the complete medium and store at 4°C, protected from light.



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Cell Culture Media Preparation

Conclusion

POPSO disodium salt is a versatile and reliable zwitterionic buffer for a multitude of applications in research and development. Its favorable pKa, good solubility, and minimal interaction with biological systems make it an excellent choice for maintaining stable pH conditions in sensitive experiments. By following the detailed protocols and understanding its core properties, researchers can effectively incorporate **POPSO disodium salt** into their workflows to achieve robust and reproducible results.

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